1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C22H18F2N2O4 and its molecular weight is 412.393. The purity is usually 95%.
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Biological Activity
The compound 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14F2N2O4
- Molecular Weight : 336.290 g/mol
- CAS Number : [Not specified in the search results]
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. The following sections summarize the key findings from various studies.
The compound is believed to function through several mechanisms:
- Inhibition of Kinases : It has shown potential as an inhibitor of specific kinase pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been noted for their ability to induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Properties : There are indications that it may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Case Study 1: Anti-Cancer Activity
A study investigated the effects of the compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : MV4-11 (acute biphenotypic leukemia), MOLM13 (acute monocytic leukemia).
- Findings : The compound inhibited cell proliferation with IC50 values ranging from 0.3 to 1.2 µM. Mechanistic studies revealed downregulation of phospho-ERK1/2 and p-p70S6K levels, suggesting effective targeting of the MEK-MAPK pathway .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MV4-11 | 0.3 | Inhibition of MEK1/2 |
MOLM13 | 1.2 | Downregulation of ERK signaling |
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models:
- Model Used : Rat adjuvant arthritis model.
- Results : The compound demonstrated significant anti-inflammatory activity with effective doses showing reduced edema and joint swelling .
Pharmacokinetics
Understanding the pharmacokinetics is crucial for determining the therapeutic potential:
- Absorption : High bioavailability observed in preliminary studies.
- Distribution : Rapid distribution to tissues with a notable concentration in liver and lung.
- Metabolism : Primarily metabolized in the liver with identifiable metabolites contributing to its pharmacological effects.
Safety Profile
Preliminary toxicological assessments suggest a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate any potential side effects or long-term impacts.
Properties
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O4/c1-13-5-3-6-14(2)19(13)25-20(27)16-7-4-10-26(21(16)28)12-15-8-9-17-18(11-15)30-22(23,24)29-17/h3-11H,12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDALLOSTURTMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.